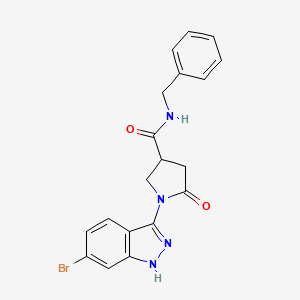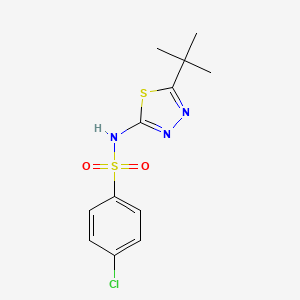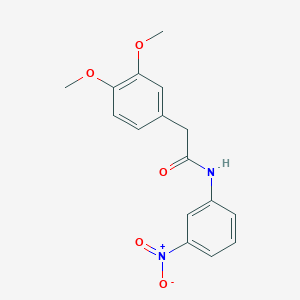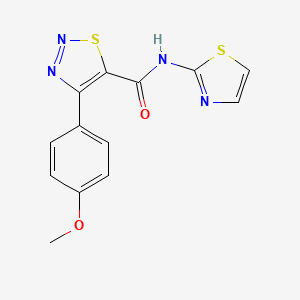![molecular formula C17H16N4O4S2 B14938266 Ethyl [2-({[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B14938266.png)
Ethyl [2-({[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl [2-({[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a thiazole ring, and an ester group
准备方法
The synthesis of Ethyl [2-({[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting 4-methoxyphenylhydrazine with carbon disulfide and an appropriate oxidizing agent to form the 1,2,3-thiadiazole ring.
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Coupling of the Rings: The thiadiazole and thiazole rings are then coupled through a carbonylation reaction using a suitable carbonylating agent.
Esterification: The final step involves esterification of the resulting compound with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反应分析
Ethyl [2-({[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group, where nucleophiles such as amines or alcohols can replace the ethoxy group.
Hydrolysis: Acidic or basic hydrolysis of the ester group can yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Ethyl [2-({[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial, antifungal, or anticancer agent.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Materials Science: The compound’s functional groups allow it to be used in the development of novel materials with specific properties, such as conductive polymers or photoactive materials.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activity, receptor binding, or cellular uptake.
作用机制
The mechanism of action of Ethyl [2-({[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes, receptors, or DNA. The thiadiazole and thiazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can modulate the activity of biological targets. The ester group can also undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with molecular targets.
相似化合物的比较
Ethyl [2-({[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate can be compared with similar compounds such as:
Ethyl 4-methoxyphenylacetate: This compound lacks the thiadiazole and thiazole rings, making it less complex and potentially less versatile in terms of biological activity.
Thiadiazole Derivatives: Compounds containing the thiadiazole ring alone may have similar antimicrobial or antifungal properties but lack the additional functional groups that provide further reactivity.
Thiazole Derivatives: Compounds with only the thiazole ring may also exhibit biological activity but may not have the same range of applications as the combined thiadiazole-thiazole structure.
属性
分子式 |
C17H16N4O4S2 |
|---|---|
分子量 |
404.5 g/mol |
IUPAC 名称 |
ethyl 2-[2-[[4-(4-methoxyphenyl)thiadiazole-5-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C17H16N4O4S2/c1-3-25-13(22)8-11-9-26-17(18-11)19-16(23)15-14(20-21-27-15)10-4-6-12(24-2)7-5-10/h4-7,9H,3,8H2,1-2H3,(H,18,19,23) |
InChI 键 |
HNVWHQPZAKLHIZ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C(N=NS2)C3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}-2-methylisoquinolin-1(2H)-one](/img/structure/B14938184.png)
![Methyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B14938197.png)



![N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanamide](/img/structure/B14938233.png)

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide](/img/structure/B14938241.png)

![ethyl 2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B14938255.png)
![3-(pyrimidin-2-ylamino)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide](/img/structure/B14938257.png)

![N~1~-{(1S)-2-[4a-hydroxyoctahydro-2(1H)-isoquinolinyl]-1-methyl-2-oxoethyl}-2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B14938261.png)

